molecular formula C22H22O12 B13415205 6-Methoxykaempferol 3-O-glucoside CAS No. 63422-27-5

6-Methoxykaempferol 3-O-glucoside

Cat. No.: B13415205
CAS No.: 63422-27-5
M. Wt: 478.4 g/mol
InChI Key: PMKDGKVUENNUGX-OOVDEOTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxykaempferol 3-O-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a methoxy group at the 6th position and a glucose moiety attached at the 3rd position. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol 3-O-glucoside typically involves the glycosylation of 6-methoxykaempferol. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to the hydroxyl group at the 3rd position of 6-methoxykaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods offer a sustainable and efficient way to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxykaempferol 3-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxykaempferol 3-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Biological Activity

6-Methoxykaempferol 3-O-glucoside (6-MKG) is a flavonoid glycoside derived from kaempferol, a well-known flavonoid with various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article aims to provide a comprehensive overview of the biological activities of 6-MKG, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

6-MKG is characterized by the following chemical structure:

  • Molecular Formula : C22H22O12
  • Molecular Weight : 462.4 g/mol

The compound contains a methoxy group at the 6-position and a glucoside moiety at the 3-position of the kaempferol backbone, which influences its solubility and bioactivity.

1. Anti-Inflammatory Effects

Research has demonstrated that 6-MKG exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-1β and IL-8. Specifically, one study reported that 6-MKG inhibited IL-1β production at concentrations of 100 μM without cytotoxic effects, suggesting a promising therapeutic potential for inflammatory diseases .

Table 1: Inhibitory Effects of 6-MKG on Cytokine Production

CytokineConcentration (μM)Inhibition (%)
IL-1β100Significant
IL-8100Moderate

2. Antioxidant Activity

6-MKG has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

3. β-Adrenergic Activity

In addition to its anti-inflammatory effects, 6-MKG has been identified as a weak β(2)-adrenergic receptor agonist. In vitro studies indicated that it could relax uterine contractility in both non-pregnant and late-pregnant rat models, suggesting potential applications in managing conditions related to uterine contractions .

Table 2: β-Adrenergic Activity of 6-MKG

ModelEffect ObservedE-max (%)
Non-pregnant RatRelaxation of uterine contractility50%
Late-pregnant RatRelaxation of uterine contractility50%

Case Study 1: Anti-inflammatory Effects in Cell Lines

A study conducted on human esophageal squamous cell carcinoma (KYSE-510) cells revealed that flavonoids, including 6-MKG, induced cytotoxicity through G(2)/M cell cycle arrest and apoptosis. The study highlighted the compound's ability to modulate key apoptotic pathways, indicating its potential as an anticancer agent .

Case Study 2: Vascular Reactivity Improvement

Another investigation focused on the effects of purified micronized flavonoid fractions containing compounds like 6-MKG on microvascular reactivity post-ischemia/reperfusion injury. Results indicated that treatment improved blood flow and capillary density significantly compared to control groups, suggesting a protective role against vascular injuries .

Properties

CAS No.

63422-27-5

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1

InChI Key

PMKDGKVUENNUGX-OOVDEOTFSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.